[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
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Overview
Description
[2-(Phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is a complex organic compound that features a combination of phenylsulfanyl, pyridinyl, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 3-pyridinyl intermediate through a series of reactions involving pyridine derivatives.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylsulfanyl reagent reacts with the pyridinyl intermediate.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with N-(2-methylphenyl)isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl ring or the carbamate group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or phenylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridinyl or carbamate derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and carbamate groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-(Phenylsulfanyl)-3-pyridinyl]methyl N-phenylcarbamate
- [2-(Phenylsulfanyl)-3-pyridinyl]methyl N-(4-methylphenyl)carbamate
- [2-(Phenylsulfanyl)-3-pyridinyl]methyl N-(2-chlorophenyl)carbamate
Uniqueness
Compared to similar compounds, [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(2-phenylsulfanylpyridin-3-yl)methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-8-5-6-12-18(15)22-20(23)24-14-16-9-7-13-21-19(16)25-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQOWVJCZGVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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